molecular formula C12H22BClO2 B179749 trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester CAS No. 197313-32-9

trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester

Cat. No.: B179749
CAS No.: 197313-32-9
M. Wt: 244.57 g/mol
InChI Key: FNDLLXXDZTUGLB-VQHVLOKHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester typically involves the reaction of 6-chloro-1-hexene with a boronic acid derivative under specific conditions. One common method is the hydroboration-oxidation reaction, where 6-chloro-1-hexene is treated with a borane reagent followed by oxidation to form the boronic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • trans-1-Propenylboronic acid pinacol ester
  • trans-2-Chloromethylvinylboronic acid pinacol ester
  • trans-2-(3-Methoxyphenyl)vinylboronic acid pinacol ester
  • Cyclopropylboronic acid pinacol ester
  • trans-Crotylboronic acid pinacol ester

Comparison:

Biological Activity

Trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester, also known as (E)-6-chloro-1-hexenylboronic acid pinacol ester, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and applications, supported by relevant data and case studies.

This compound has the molecular formula C₁₂H₂₂BClO₂ and a molecular weight of approximately 244.57 g/mol. It is characterized by a colorless to pale yellow liquid form with a melting point of 38 to 42 °C and a boiling point of about 271.19 °C at 760 mmHg. The compound features a vinyl group, which is reactive in various organic synthesis reactions, including Suzuki-Miyaura coupling and Heck reactions.

Enzyme Inhibition

Boronic acids, including this compound, are known for their ability to inhibit serine proteases and other enzymes involved in disease pathways. This inhibition is primarily due to the formation of reversible covalent bonds with diols present in the active sites of these enzymes. Such interactions can lead to the development of novel therapeutic agents targeting various diseases, including cancer .

Anticancer Potential

Research indicates that this compound can serve as a precursor for synthesizing potential anticancer agents. The chloro substituent enhances its reactivity towards biological targets, which may facilitate the development of drugs that can effectively combat cancer cells.

Synthesis Methods

This compound can be synthesized through several methods:

  • Boronate Ester Formation : Utilizing boron reagents in the presence of suitable catalysts.
  • Alkenylation Reactions : Employing vinyl halides in coupling reactions to introduce the hexenyl group.
  • Functional Group Transformations : Modifying existing functional groups to derive the desired structure.

These methods highlight its versatility as a building block in organic synthesis .

Interaction Studies

Studies have demonstrated that this compound interacts with various biological molecules, contributing to its utility in biochemical assays and drug discovery. For instance, its reactivity with diols has been explored in proteomics research, where it serves as a tool for studying enzyme mechanisms .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique features of this compound:

Compound NameStructure SimilarityUnique Features
4-Chlorophenylboronic AcidAromatic ring presentExtensively used in drug design
2-Methylphenylboronic AcidAromatic ring presentKnown for selectivity in reactions
trans-Styrylboronic AcidAlkenyl group presentExhibits unique reactivity patterns

The presence of the chloro group and hexenyl moiety makes this compound particularly attractive for medicinal chemistry applications compared to its analogs.

Properties

IUPAC Name

2-[(E)-6-chlorohex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BClO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10-14/h7,9H,5-6,8,10H2,1-4H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDLLXXDZTUGLB-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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